1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl-
Description
1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- is a small molecule that has been studied for its potential in immunotherapy . It is recognized by Toll-like receptor 7 (TLR7) and/or TLR8 . The imidazoquinoline (IMDQ) scaffold with C4 amino functionality and with specific substitution at N1 and C2 position is specifically recognized by TLR7 and/or TLR8 .
Synthesis Analysis
The synthesis of poly-(norbornene)-based, acid-degradable nanogels for the covalent ligation of IMDQs has been introduced . The intact nanogels trigger sufficient TLR7/8 receptor stimulation, while their degraded version of soluble, IMDQ-conjugated poly(norbornene) chains hardly activates TLR7/8 .Molecular Structure Analysis
The nearly planar 1H-imidazo[4,5-c]quinolinamine ring system lies parallel to the transmembrane segments, inserted into an aromatic cage formed by π-π stacking interactions with the side chains of Y284 7.55 in TMD 7 and Y293 8.54 in H8, and by π-NH bonding between Y284 7.55 and the exocyclic amine .Chemical Reactions Analysis
The 2-cyclohexyl group is positioned “upward” within a small hydrophobic subpocket created by residues in TMDs 1 and 7, while the 3,4-dichlorophenyl group extends toward the lipid interface. An H-bond between the N - 1 amine of the heterocycle and the carbonyl of G29 1.49 further stabilizes the interaction .Physical And Chemical Properties Analysis
The molecular weight of 1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- is 212.25 . The Inchi Code is 1S/C12H12N4/c1-13-12-15-10-6-5-9-8 (4-3-7-14-9)11 (10)16 (12)2/h3-7H,1-2H3, (H,13,15) .Future Directions
The reactivation of the innate immune system by toll-like receptor (TLR) agonists holds promise for improved clinical applications . Their immunologically silent behavior guarantees both spatial and temporal control over immune activity . A feasible route for radio-iodination at the p- position of a 4-phenylamino substituent suggests a potential radioligand for allosteric site binding .
properties
IUPAC Name |
N,N,1-trimethylimidazo[4,5-f]quinolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-16(2)13-15-11-7-6-10-9(5-4-8-14-10)12(11)17(13)3/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOGSJACFXSIAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=C2C=CC=N3)N=C1N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145048 | |
Record name | 1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- | |
CAS RN |
102408-29-7 | |
Record name | 1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102408297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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